molecular formula C16H17ClN2O4S B2377688 2-Chloro-N-[[2-(3-methylsulfonylphenoxy)pyridin-3-yl]methyl]propanamide CAS No. 2411199-66-9

2-Chloro-N-[[2-(3-methylsulfonylphenoxy)pyridin-3-yl]methyl]propanamide

Cat. No. B2377688
CAS RN: 2411199-66-9
M. Wt: 368.83
InChI Key: UQPHDJVFAKVXNC-UHFFFAOYSA-N
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Description

2-Chloro-N-[[2-(3-methylsulfonylphenoxy)pyridin-3-yl]methyl]propanamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

2-Chloro-N-[[2-(3-methylsulfonylphenoxy)pyridin-3-yl]methyl]propanamide has been the subject of scientific research due to its potential applications in various fields. One of the main areas of research is in the development of new drugs for the treatment of cancer. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[[2-(3-methylsulfonylphenoxy)pyridin-3-yl]methyl]propanamide involves the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in the regulation of cell growth and survival and is often dysregulated in cancer cells. By inhibiting this pathway, the compound induces apoptosis (programmed cell death) in cancer cells, leading to their death.
Biochemical and Physiological Effects
Studies have shown that 2-Chloro-N-[[2-(3-methylsulfonylphenoxy)pyridin-3-yl]methyl]propanamide has various biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the migration and invasion of cancer cells. Additionally, it has been shown to increase the sensitivity of cancer cells to chemotherapy drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Chloro-N-[[2-(3-methylsulfonylphenoxy)pyridin-3-yl]methyl]propanamide in lab experiments is its potent anticancer activity. This makes it a promising candidate for the development of new cancer drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research of 2-Chloro-N-[[2-(3-methylsulfonylphenoxy)pyridin-3-yl]methyl]propanamide. One area of interest is in the development of new drug formulations that improve the solubility of the compound. Additionally, further studies are needed to determine the safety and efficacy of this compound in animal models and human clinical trials. Finally, research is needed to explore the potential applications of this compound in other fields, such as agriculture and environmental science.
Conclusion
In conclusion, 2-Chloro-N-[[2-(3-methylsulfonylphenoxy)pyridin-3-yl]methyl]propanamide is a promising compound with potent anticancer activity. Its mechanism of action involves the inhibition of the Akt/mTOR signaling pathway, leading to the induction of apoptosis in cancer cells. While there are some limitations to using this compound in lab experiments, there are several future directions for research that could lead to its development as a new cancer treatment.

Synthesis Methods

The synthesis of 2-Chloro-N-[[2-(3-methylsulfonylphenoxy)pyridin-3-yl]methyl]propanamide involves the reaction of 2-chloro-N-(pyridin-3-ylmethyl)propan-1-amine with 3-methylsulfonylphenol in the presence of a base. This reaction results in the formation of the desired compound with a yield of approximately 70%.

properties

IUPAC Name

2-chloro-N-[[2-(3-methylsulfonylphenoxy)pyridin-3-yl]methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S/c1-11(17)15(20)19-10-12-5-4-8-18-16(12)23-13-6-3-7-14(9-13)24(2,21)22/h3-9,11H,10H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPHDJVFAKVXNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=C(N=CC=C1)OC2=CC(=CC=C2)S(=O)(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[[2-(3-methylsulfonylphenoxy)pyridin-3-yl]methyl]propanamide

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